molecular formula C18H29O4- B1265015 (9Z,11E,15Z)-13-hydroperoxyoctadecatrienoate

(9Z,11E,15Z)-13-hydroperoxyoctadecatrienoate

Cat. No. B1265015
M. Wt: 309.4 g/mol
InChI Key: UYQGVDXDXBAABN-JDTPQGGVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,11E,15Z)-13-hydroperoxyoctadecatrienoate is a hydroperoxyoctadecatrienoate that is the conjugate base of (9Z,11E,15Z)-13-hydroperoxyoctadecatrienoic acid, obtained by deprotonation of the carboxy group. Major microspecies at pH 7.3. It is a conjugate base of a (9Z,11E,15Z)-13-hydroperoxyoctadecatrienoic acid.

Scientific Research Applications

Plant Stress Metabolites Synthesis

(9Z,11E,15Z)-13-hydroperoxyoctadecatrienoate plays a role in the synthesis of stress metabolites in plants. Configurationally pure ketotrienoic acids, derivatives of this compound, are synthesized via regioselective functionalisation involving specific pH conditions and the use of lipoxygenases. These derivatives have applications in understanding the stress response mechanisms in plants (Koch, Hoskovec & Boland, 2002).

Biomimetic Oxidation Studies

Biomimetic models for the enzymatic conversion of fatty acid hydroperoxides, including this compound, have been developed. This compound undergoes thermal rearrangements to form an array of oxylipin derivatives, essential for understanding the processes that initiate lipid peroxidation in biological and food systems (Grechkin, Mukhtarova & Hamberg, 2005).

Hydroperoxide Lyase Reaction Studies

The compound is involved in the hydroperoxide lyase chain cleavage reaction in guava, forming unstable enol oxylipins, which are integral in the formation of certain oxo acids. This highlights its role in the biosynthetic pathways within plants (Grechkin, Mukhtarova & Hamberg, 2003).

Mass Spectrometry in Lipidomics

The compound is also crucial in the identification of hydroperoxy group positions in various lipid hydroperoxides, a significant step in the lipidomics field, which is essential for understanding lipid peroxidation processes in different pathophysiological contexts (Ito et al., 2015).

Oxidative Stress and Physiological Mediation

This compound is involved in the reaction pathways leading to significant physiological mediators, which are integral in understanding the mechanisms of oxidative stress and its implications in various disease states (Manini et al., 2005).

properties

Molecular Formula

C18H29O4-

Molecular Weight

309.4 g/mol

IUPAC Name

(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate

InChI

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/p-1/b9-7-,11-3-,15-12+

InChI Key

UYQGVDXDXBAABN-JDTPQGGVSA-M

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)[O-])OO

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)[O-])OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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